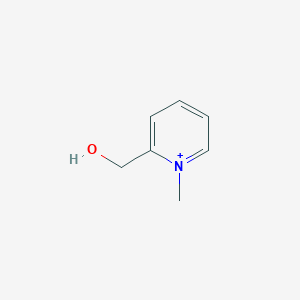
Ethyl phenyl 2,4,6-trichlorophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl phenyl 2,4,6-trichlorophenyl phosphate is an organophosphorus compound with the molecular formula C14H12Cl3O4P . It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl phenyl 2,4,6-trichlorophenyl phosphate typically involves the reaction of phenol derivatives with phosphorus oxychloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, with the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl phenyl 2,4,6-trichlorophenyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenyl phosphates.
Aplicaciones Científicas De Investigación
Ethyl phenyl 2,4,6-trichlorophenyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Ethyl phenyl 2,4,6-trichlorophenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, leading to alterations in biochemical pathways. The compound’s phosphate group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl phenyl 2,4,6-trimethylbenzoyl phosphate
- Ethyl phenyl 2,4,6-dichlorophenyl phosphate
- Ethyl phenyl 2,4,6-dimethylphenyl phosphate
Uniqueness
Ethyl phenyl 2,4,6-trichlorophenyl phosphate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
38149-72-3 |
|---|---|
Fórmula molecular |
C14H12Cl3O4P |
Peso molecular |
381.6 g/mol |
Nombre IUPAC |
ethyl phenyl (2,4,6-trichlorophenyl) phosphate |
InChI |
InChI=1S/C14H12Cl3O4P/c1-2-19-22(18,20-11-6-4-3-5-7-11)21-14-12(16)8-10(15)9-13(14)17/h3-9H,2H2,1H3 |
Clave InChI |
MOHMQGLVGUGERE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OC1=CC=CC=C1)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


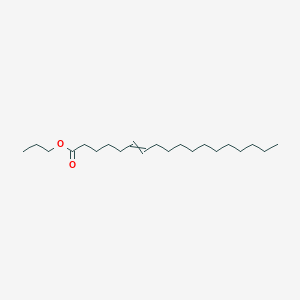
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

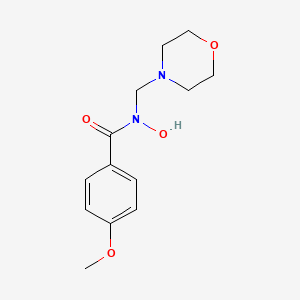
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
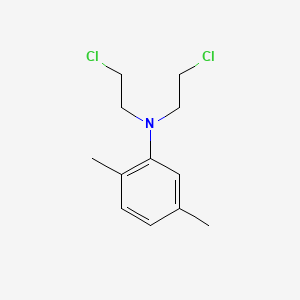
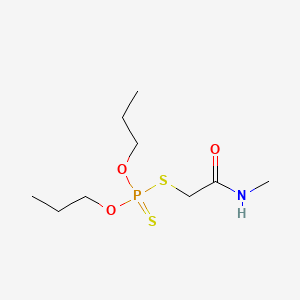
![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)
![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
